molecular formula C30H48O4 B192613 (1R,2R,4S,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid CAS No. 123914-32-9

(1R,2R,4S,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid

Cat. No. B192613
M. Wt: 472.7 g/mol
InChI Key: IWVWTVWLRSUYNC-ULUYBTNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety And Hazards

The safety and hazards associated with Xylopic acid are not detailed in the available resources.


Future Directions

Xylopic acid has shown promise in various areas of research. It’s been studied for its antimalarial and antipyretic properties1, and it’s shown significant effects comparable to conventional treatments1. It’s also been investigated for its effects on alloxan-induced diabetic neuropathy in rats, revealing significant anti-hyperglycemic and analgesic effects1. These areas of research add to the understanding of Xylopic acid’s role in managing various health conditions and point to potential future directions for its use.


Please note that this information is based on the available resources and there may be additional studies and data not included in this analysis.


properties

IUPAC Name

(1R,2R,4S,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20?,21+,22-,23-,24+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVWTVWLRSUYNC-ULUYBTNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]([C@]2([C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924636
Record name 3,22-Dihydroxyurs-12-en-30-oato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,4S,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid

CAS RN

123914-32-9
Record name Triptotriterpenic acid C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123914329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,22-Dihydroxyurs-12-en-30-oato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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